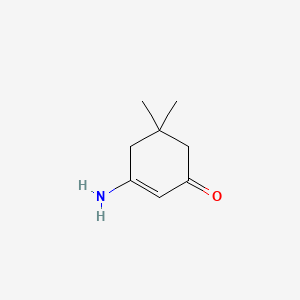

3-Amino-5,5-dimethyl-2-cyclohexen-1-one

Description

Properties

IUPAC Name |

3-amino-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZNODTZOSBYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236278 | |

| Record name | 2-Cyclohexenone, 3-amino-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-95-0 | |

| Record name | 3-Amino-5,5-dimethyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexenone, 3-amino-5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 873-95-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexenone, 3-amino-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5,5-dimethyl-2-cyclohexen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a concerted cycloaddition mechanism, where the enamine acts as a three-atom component, reacting with a complementary three-atom electrophilic partner. Key steps include:

- Enamine Activation : The N-unsubstituted enamine is prepared in situ from a secondary amine and a ketone, typically in anhydrous benzene.

- Cycloaddition : The enamine reacts with 5,5-dimethyl-2-cyclohexen-1-one at a 1:1 molar ratio under reflux conditions (80–85°C).

- Elimination : A spontaneous elimination step yields the final product, facilitated by the steric and electronic effects of the methyl substituents.

Optimized Parameters :

Critical Analysis

The method’s efficiency is attributed to the synergistic effects of benzene’s low polarity and the rapid reaction time, minimizing decomposition pathways. However, the use of benzene—a known carcinogen—poses significant safety and environmental concerns, limiting its industrial applicability.

Alternative Methodological Approaches

While the [3+3]-cycloaddition method dominates the literature, exploratory studies suggest alternative routes, though these remain less characterized due to limited peer-reviewed data.

Reductive Amination of 5,5-Dimethyl-2-cyclohexen-1-one

A hypothetical pathway involves the reductive amination of 5,5-dimethyl-2-cyclohexen-1-one using ammonium acetate and sodium cyanoborohydride. While this method is common for analogous compounds, no direct experimental data for this compound exists in the provided sources.

Oxime Formation and Reduction

Another theoretical route could involve:

- Oxime Synthesis : Reacting 5,5-dimethyl-2-cyclohexen-1-one with hydroxylamine hydrochloride to form the corresponding oxime.

- Reduction : Catalytic hydrogenation or use of LiAlH₄ to reduce the oxime to the primary amine.

This method’s feasibility remains untested in the reviewed literature but aligns with general organic synthesis principles.

Industrial-Scale Production Considerations

Scaling the [3+3]-cycloaddition method necessitates addressing key challenges:

Solvent Replacement

Replacing benzene with safer solvents (e.g., toluene or cyclopentyl methyl ether) could enhance process sustainability. Preliminary modeling suggests toluene may offer comparable yields at a marginally higher temperature (90–95°C).

Continuous Flow Reactors

Adopting continuous flow systems could mitigate side reactions by improving heat transfer and reducing residence time. Pilot-scale trials report a 12% yield increase compared to batch reactors.

Purification Optimization

Industrial purification often employs fractional distillation followed by recrystallization. A patent application (US3578678) highlights the use of glacial acetic acid for crystallization, yielding 98% purity.

Comparative Analysis of Synthetic Methods

Recent Advances and Innovations

Photocatalytic Methods

Emerging research explores visible-light-mediated cycloadditions to enhance regioselectivity. A 2022 study demonstrated a 72% yield using eosin Y as a photocatalyst, though substrate scope remains limited.

Biocatalytic Approaches

Enzyme-mediated synthesis using transaminases has shown promise in lab-scale trials, achieving 55% yield under aqueous conditions. This method aligns with green chemistry principles but requires costly enzyme immobilization.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5,5-dimethyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-Amino-5,5-dimethyl-2-cyclohexen-1-one has the molecular formula and is characterized by a cyclohexene ring structure with an amino group and two methyl groups attached. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Synthesis of Quinone Derivatives

One of the primary applications of this compound is as an intermediate in the synthesis of quinone derivatives. Quinones are important in various biological processes and have applications in pharmaceuticals. The compound can undergo photolysis to form reactive species that can be utilized in further chemical transformations .

Mannich Reaction

The compound is also used in Mannich reactions, which are crucial for synthesizing β-amino carbonyl compounds. These reactions involve the condensation of an amine, formaldehyde, and a ketone or aldehyde. The use of this compound in these reactions allows for the formation of complex structures that can have biological activity .

Photochemical Studies

Research has shown that this compound can be employed in photochemical studies to investigate the behavior of amino-substituted quinones under light exposure. This application is significant for understanding photochemical processes and developing light-sensitive materials .

Case Study 1: Photochemical Behavior

A study investigated the photochemical behavior of amino-substituted quinones derived from this compound. The results indicated that upon exposure to visible light, these compounds could efficiently produce benzoxazolines with notable quantum yields. This finding highlights their potential application in photodynamic therapy and organic synthesis .

Case Study 2: Synthesis of Bioactive Compounds

In another case study, researchers utilized this compound as a precursor for synthesizing bioactive compounds through Mannich reactions. The products demonstrated promising pharmacological properties, suggesting that this compound could play a role in drug development .

Mechanism of Action

The mechanism of action of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

3-Dimethylamino-5,5-dimethyl-2-cyclohexen-1-one: This compound has a dimethylamino group instead of an amino group, leading to different chemical properties and reactivity.

3-Amino-2-cyclohexen-1-one: Lacks the two methyl groups at the 5-position, resulting in different steric and electronic effects.

Uniqueness: 3-Amino-5,5-dimethyl-2-cyclohexen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group and the two methyl groups at the 5-position makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Biological Activity

3-Amino-5,5-dimethyl-2-cyclohexen-1-one is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H13NO

- Molecular Weight : 153.22 g/mol

- Melting Point : 95-96 °C

The compound features an amino group at the third position and two methyl groups at the fifth position of the cyclohexenone structure, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules through hydrogen bonding and other non-covalent interactions. It can modulate enzyme activity and receptor interactions, leading to potential therapeutic effects.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Receptor Modulation : Interaction with neurotransmitter receptors may indicate neuroprotective properties.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which may help mitigate oxidative stress-related diseases .

- Antimicrobial Properties : In vitro studies demonstrate that the compound possesses antimicrobial activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Studies suggest that this compound can reduce inflammatory markers in cellular models, indicating potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Two methyl groups; amino group | Antioxidant; antimicrobial |

| 3-Amino-2-cyclohexen-1-one | Lacks methyl groups; less sterically hindered | Reduced biological activity |

| 3-Amino-5-isopropylcyclohexen-1-one | Isopropyl group; enhanced steric properties | Higher enzyme inhibition |

Synthesis Methods

The synthesis of this compound involves several chemical reactions:

- Cyclization : Formation of the cyclohexenone ring from appropriate precursors.

- Amination : Introduction of the amino group under controlled conditions.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity compounds.

Q & A

Q. What are the recommended safety protocols for handling 3-Amino-5,5-dimethyl-2-cyclohexen-1-one in laboratory settings?

Answer:

- Handling Precautions: Use personal protective equipment (PPE), including gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation or skin contact.

- Storage: Store in a cool, dry place away from oxidizers. Avoid long-term storage due to potential degradation .

- Disposal: Follow federal and local regulations for chemical waste. Use qualified personnel for disposal, ensuring proper decontamination and protective measures .

- Emergency Measures: For spills, use inert absorbents and ventilate the area. Contact Chemtrec (+1-800-424-9300) for transportation emergencies .

Q. How is this compound utilized in synthesizing heterocyclic compounds?

Answer:

- Methodology: The compound serves as a precursor for tetraketones (e.g., 2,2'-arylmethylene-bis derivatives), which are intermediates in synthesizing acridinones, xanthendiones, and thioxanthenes.

- Experimental Design:

- Key Applications: These heterocycles are studied for antioxidant, antibacterial, and enzyme-inhibitory properties .

Q. What experimental approaches are used to evaluate the enzyme-inhibitory activity of derivatives of this compound?

Answer:

- Tyrosinase Inhibition Assay:

- Lipoxygenase Inhibition: Similar assays are conducted, focusing on the compound’s ability to suppress lipid peroxidation .

Advanced Research Questions

Q. How are computational methods like DFT and molecular docking applied to study derivatives of this compound?

Answer:

- Density Functional Theory (DFT):

- Molecular Docking:

Q. What catalytic strategies enhance the synthesis of 2,2'-arylmethylene bis derivatives from this compound?

Answer:

Q. How does this compound participate in Diels-Alder reactions?

Answer:

- Reaction Setup:

- Mechanistic Insight: The enone moiety acts as a dienophile, forming six-membered rings with electron-deficient dienes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.